molecular formula C23H21N7O3 B2772522 6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207024-25-6

6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2772522
CAS No.: 1207024-25-6
M. Wt: 443.467
InChI Key: SOIFEDXGKQRYPY-UHFFFAOYSA-N
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Description

6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
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Properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-3-32-18-10-8-16(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-17-7-5-4-6-15(17)2/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIFEDXGKQRYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with a similar structure, such as those containing a triazole nucleus, have been found to show versatile biological activities. This suggests that the compound may interact with its targets in a way that leads to a variety of biochemical changes.

Biochemical Pathways

Compounds with a similar structure have been found to affect a variety of pathways, leading to diverse biological activities. Therefore, it’s plausible that this compound may also affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the potential bioavailability of this compound.

Biological Activity

The compound 6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core linked to an oxadiazole moiety. Its molecular formula is C21H22N6O3C_{21}H_{22}N_6O_3 with a molecular weight of approximately 406.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in cellular signaling pathways. The oxadiazole and triazole rings are known for their ability to modulate enzyme activity and inhibit cell proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and HCT-116 (colon cancer) with IC50 values reported in the range of 30 to 50 μM .
  • Apoptosis Induction : The treatment with this compound has been associated with increased apoptosis in cancer cells, as evidenced by morphological changes and caspase activation .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. The structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 (μM)
Induced apoptosis and inhibited proliferationHeLa, HCT-11634 - 36
Significant cytotoxicity observedMCF-7 (breast cancer)<100
Identified as a novel anticancer agentMulticellular spheroidsNot specified

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Oxadiazole moiety : Variations in the substituents on the oxadiazole ring have been shown to enhance anticancer activity.
  • Triazole ring modifications : Substituents on the triazole ring can alter pharmacokinetic properties and improve selectivity towards cancer cells.

Scientific Research Applications

Chemical Properties and Structure

Before delving into the applications, it is essential to understand the chemical structure and properties of the compound:

  • Molecular Formula : C21H22N6O3
  • Molecular Weight : 394.45 g/mol
  • IUPAC Name : 6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

The compound features a triazolopyrimidine core which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring in this compound suggests potential efficacy against various bacterial strains. Studies have shown that oxadiazoles can disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria .

Anticancer Potential

The triazolo-pyrimidine scaffold has been associated with anticancer activity. Compounds similar to the one have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its interaction with DNA or RNA targets in cancer cells .

Anti-inflammatory Effects

Research has suggested that derivatives of triazolopyrimidine compounds can exhibit anti-inflammatory properties. This application is particularly relevant in treating conditions like arthritis or other inflammatory diseases where modulation of inflammatory pathways is crucial .

Synthesis and Biological Evaluation

A study focused on synthesizing various triazolopyrimidine derivatives highlighted the importance of substituents on the aromatic rings for enhancing biological activity. The specific substitution patterns in this compound may lead to improved potency against targeted diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at the oxadiazole and triazole positions significantly influence biological activity. For instance, varying the ethoxy group could enhance solubility and bioavailability, thereby improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For analogous triazolopyrimidines, a common approach includes:

Cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents (e.g., sodium azide or nitriles under acidic conditions).

Functionalization via alkylation or nucleophilic substitution to introduce the oxadiazole and benzyl moieties.

Final purification using column chromatography or recrystallization. Key intermediates should be characterized via NMR, IR, and mass spectrometry to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • 1H/13C NMR : To verify proton environments and carbon frameworks, particularly distinguishing triazole and pyrimidine ring systems.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • Elemental analysis : To confirm purity and stoichiometry.
  • X-ray crystallography (if crystalline): For absolute configuration determination .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Initial screens should focus on target-specific in vitro models:

  • Enzyme inhibition assays : Use fluorometric or colorimetric substrates to assess activity against kinases, proteases, or oxidoreductases.
  • Cell viability assays (e.g., MTT or ATP-luminescence): To screen for cytotoxicity or antiproliferative effects in cancer cell lines.
  • Microbial growth inhibition : For antimicrobial potential, using standardized MIC (Minimum Inhibitory Concentration) protocols .

Q. How can computational tools predict its drug-likeness and pharmacokinetics?

  • Methodological Answer :

  • SwissADME : Predicts logP, solubility, and bioavailability rules (e.g., Lipinski’s Rule of Five).
  • Molecular docking (AutoDock Vina, Glide): To model interactions with target proteins (e.g., kinases or receptors).
  • ADMETlab 2.0 : For toxicity profiling (hepatotoxicity, Ames mutagenicity). Comparative analysis with reference drugs (e.g., celecoxib) is recommended to contextualize results .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s activity and selectivity?

  • Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., ethoxyphenyl → fluorophenyl; 2-methylbenzyl → 4-methoxybenzyl) and evaluate changes in activity.
  • Proteolytic stability assays : Replace metabolically labile groups (e.g., ester linkages) with bioisosteres.
  • Molecular dynamics (MD) simulations : To assess binding mode retention across analogs .

Q. How to resolve contradictions between predicted and experimental solubility profiles?

  • Methodological Answer : Discrepancies between SwissADME predictions (e.g., high logP but poor experimental solubility) may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to detect crystalline forms.
  • Aggregation : Perform dynamic light scattering (DLS) to identify nanoaggregates in solution.
  • Ionization effects : Measure pH-dependent solubility via shake-flask method .

Q. What advanced models are suitable for in vivo efficacy and toxicity profiling?

  • Methodological Answer :

  • Pharmacokinetic studies : Administer the compound in rodent models and measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS.
  • Toxicogenomics : Use RNA-seq or metabolomics to identify off-target effects.
  • Human organ-on-chip systems : For species-specific toxicity prediction .

Q. How to assess stability under varying storage and physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS).
  • Simulated gastric fluid (SGF) : Test stability at pH 1.2 to evaluate oral bioavailability potential.
  • Long-term stability : Store at 4°C, 25°C, and −20°C for 6–12 months and monitor purity .

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